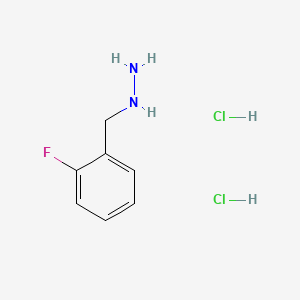

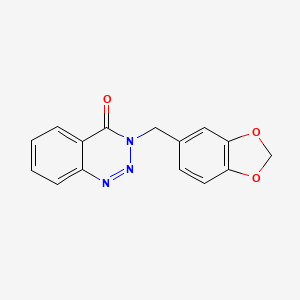

![molecular formula C21H20O6 B2529101 Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300674-54-8](/img/structure/B2529101.png)

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate" is a chemical entity that appears to be related to the benzofuran class of compounds. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. They are known for their diverse biological activities and have been studied for their potential use in various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex and often involves multi-step reactions. For example, the synthesis of related compounds such as (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones involves a palladium-catalyzed dearomative arylation/oxidation reaction, which provides a range of compounds efficiently from readily available starting materials . Similarly, the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate through a one-pot multicomponent reaction catalyzed by PTSA demonstrates the versatility of methods available for constructing benzofuran frameworks .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran moiety, which can be further modified with various substituents. For instance, the structure of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using nuclear magnetic resonance and X-ray diffraction, highlighting the importance of these techniques in elucidating the structures of such compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate under light irradiation is an example of a photochemical reaction that results in an equilibrium between the isomers . This kind of reactivity is significant as it can affect the physical properties and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. The UV-Vis spectrum of ethyl 5-phenylazo-benzofuran-2-carboxylate shows absorption bands characteristic of the phenyl and azo groups, which are affected by light-induced isomerization . The solubility, melting point, and stability of these compounds can vary widely depending on their substitution patterns and the presence of functional groups.

Applications De Recherche Scientifique

Catalytic Applications and Reaction Pathways

One area of research focuses on the catalytic applications of related benzofuran derivatives in the production of biobased materials. For example, molecular sieves containing framework Lewis acid centers, such as Zr-β and Sn-β, are utilized in Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans to produce precursors for biobased terephthalic acid, a key component in the synthesis of renewable polyethylene terephthalate (PET) (Pacheco, Labinger, Sessions, & Davis, 2015). This research highlights the potential of using such catalysts in creating sustainable materials from biomass-derived compounds.

Novel Organic Syntheses

Another research domain explores the synthesis of complex organic molecules. For instance, Dicker, Shipman, and Suschitzky (1984) investigated reactions of carbenoids with chromone-2-carboxylic esters, leading to products with potential in pharmaceutical development and materials science. Their work demonstrates the versatility of organic synthesis techniques in creating novel benzofuran derivatives with unique structural features (Dicker, Shipman, & Suschitzky, 1984).

Pharmacological Activities

Further investigations into benzofuran derivatives reveal their pharmacological potential. Mubarak et al. (2007) synthesized new benzofuran derivatives with demonstrated anti-HIV-1 and HIV-2 activities, showcasing the therapeutic applications of these compounds in antiviral treatments (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007). This line of research underscores the importance of benzofuran derivatives in developing new medicines.

Antioxidant and Anti-inflammatory Properties

Research on natural products derived from the red seaweed Gracilaria opuntia has led to the identification of furanyl compounds with significant antioxidative and anti-inflammatory properties. These findings highlight the potential of marine-derived benzofuran compounds in creating natural remedies for various inflammatory and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)18-16-12-15(26-13(2)20(22)24-3)10-11-17(16)27-19(18)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQOFJFXNGWADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

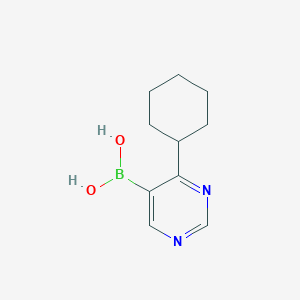

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

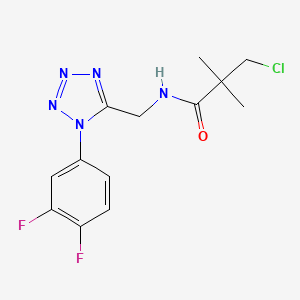

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)

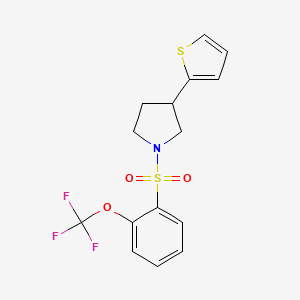

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)